1-[3-(2-Methoxyphenoxy)propyl]benzimidazole
Description
1-[3-(2-Methoxyphenoxy)propyl]benzimidazole is a compound that belongs to the benzimidazole family, which is known for its diverse biological and chemical properties. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry, agriculture, and material science. The unique structure of this compound makes it a subject of interest for researchers due to its potential therapeutic and industrial applications.
Properties
IUPAC Name |
1-[3-(2-methoxyphenoxy)propyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-20-16-9-4-5-10-17(16)21-12-6-11-19-13-18-14-7-2-3-8-15(14)19/h2-5,7-10,13H,6,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDWOKKSHKDTGIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCN2C=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-(2-Methoxyphenoxy)propyl]benzimidazole typically involves the reaction of 2-methoxyphenol with 1,3-dibromopropane to form 3-(2-methoxyphenoxy)propyl bromide. This intermediate is then reacted with benzimidazole in the presence of a base such as potassium carbonate to yield the final product. The reaction conditions often include refluxing in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction.
Industrial production methods for benzimidazole derivatives often involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods may include continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
1-[3-(2-Methoxyphenoxy)propyl]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to produce reduced benzimidazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, where halogenated derivatives can be synthesized using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces amine derivatives.
Scientific Research Applications
1-[3-(2-Methoxyphenoxy)propyl]benzimidazole has several scientific research applications, including:
Biology: The compound is studied for its potential as an antimicrobial agent, with research focusing on its activity against various bacterial and fungal strains.
Medicine: Benzimidazole derivatives, including this compound, are investigated for their potential as anticancer, antiviral, and anti-inflammatory agents.
Industry: The compound is used in the development of corrosion inhibitors and as an additive in lubricants and polymers to enhance their properties.
Mechanism of Action
The mechanism of action of 1-[3-(2-Methoxyphenoxy)propyl]benzimidazole involves its interaction with specific molecular targets and pathways. In biological systems, benzimidazole derivatives are known to bind to tubulin, inhibiting its polymerization and disrupting microtubule formation. This leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may interact with enzymes and receptors involved in inflammatory and immune responses, contributing to its therapeutic effects.
Comparison with Similar Compounds
1-[3-(2-Methoxyphenoxy)propyl]benzimidazole can be compared with other benzimidazole derivatives such as:
2-Phenylbenzimidazole: Known for its antiproliferative and antimicrobial activities.
5,6-Dichlorobenzimidazole: Studied for its antiviral and anticancer properties.
2-Mercaptobenzimidazole: Used as a corrosion inhibitor and in the synthesis of pharmaceuticals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzimidazole derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
